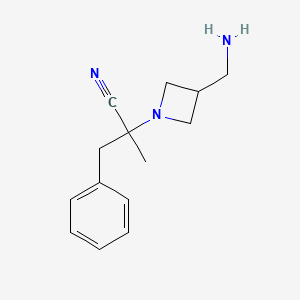
2-(3-(Aminomethyl)azetidin-1-yl)-2-methyl-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a complex organic compound that features an azetidine ring, a nitrile group, and a phenyl group. Azetidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-methyl-3-phenylpropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)azetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine or phenyl derivatives.
Scientific Research Applications
2-(3-(Aminomethyl)azetidin-1-yl)-2-methyl-3-phenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Known for its use in β-lactam antibiotics.
3-Pyrrole-substituted 2-azetidinones: Used in medicinal chemistry for their biological activities.
Uniqueness
2-(3-(Aminomethyl)azetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its combination of an azetidine ring, a nitrile group, and a phenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C14H19N3/c1-14(11-16,17-9-13(8-15)10-17)7-12-5-3-2-4-6-12/h2-6,13H,7-10,15H2,1H3 |
InChI Key |
FDKJEHQNJKUUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


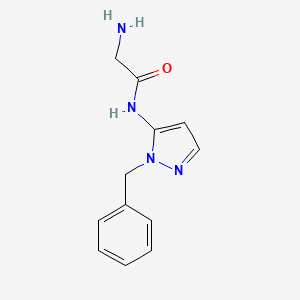
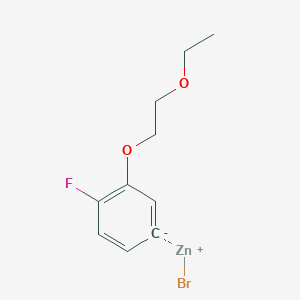

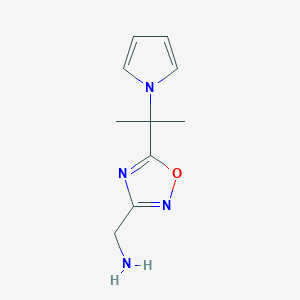
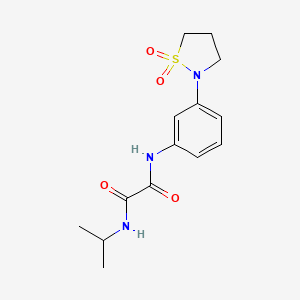
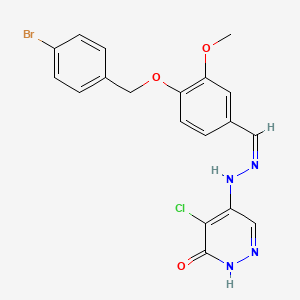
![(2-(Benzo[d][1,3]dioxol-5-yl)-4-methylthiazol-5-yl)methanamine](/img/structure/B14874112.png)

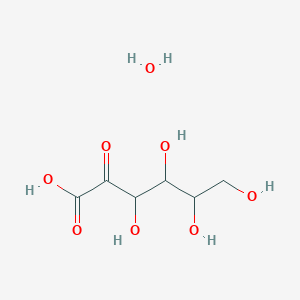
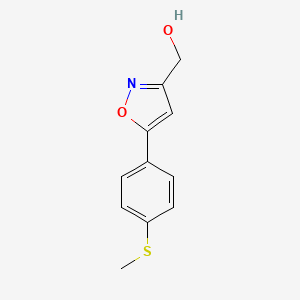
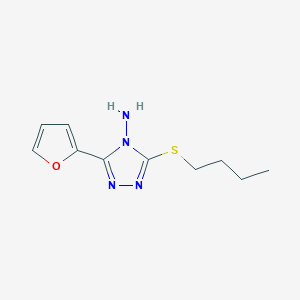
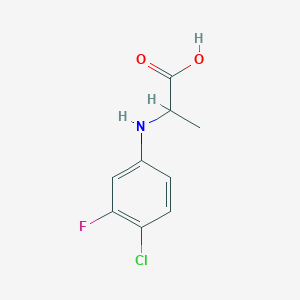
![1-(Bromomethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14874152.png)
![Pentafluoro-[4-nitro-3-(2-phenylethenyl)phenyl]-lambda6-sulfane](/img/structure/B14874158.png)
